N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Description
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing organoboron compound characterized by a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group at the ortho position and a cyclopropanecarboxamide moiety. This compound (CAS: 2246743-13-3; synonyms in ) has the molecular formula C₁₆H₂₂BNO₃ and a molecular weight of 287.17 g/mol. Its structure combines the rigidity of the cyclopropane ring with the reactivity of the boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or complex organic frameworks . The ortho-substituted boronate group may confer steric protection, enhancing stability against hydrolysis compared to meta or para isomers .
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-8-13(12)18-14(19)11-9-10-11/h5-8,11H,9-10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMKCASQACTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide (CAS: 2246743-13-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article reviews the compound's biological activity, focusing on its inhibitory effects on various kinases and its implications in neuroinflammation and cancer research.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core linked to a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 261.12 g/mol.
Kinase Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including metabolism, cell cycle regulation, and neuroinflammation. The compound demonstrated an IC50 value of approximately 8 nM against GSK-3β, indicating strong inhibitory potential .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound were assessed in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). At concentrations ranging from 0.1 to 100 µM, the compound exhibited no significant decrease in cell viability at lower concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Activity
In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), markers associated with inflammation. Notably, at a concentration of 1 µM, it effectively decreased NO levels while also reducing IL-6 at higher concentrations. This anti-inflammatory action may be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .
Comparative Analysis with Other Compounds
A comparative study involving other GSK-3β inhibitors revealed that modifications to the carboxamide moiety can significantly influence biological activity. Compounds with isopropyl and cyclopropyl substituents showed enhanced inhibitory activity compared to those with larger or smaller substituents .
| Compound | IC50 (nM) | Cell Viability (%) at 10 µM | NO Reduction (%) |
|---|---|---|---|
| This compound | 8 | >90 | 30 |
| Staurosporine | 5 | <50 | N/A |
| Compound A | 20 | >85 | 25 |
| Compound B | 15 | >80 | 20 |
Case Studies
In a recent publication, researchers synthesized various derivatives of cyclopropanecarboxamides to evaluate their GSK-3β inhibitory activity. Among these, this compound emerged as one of the most potent compounds, showcasing its potential as a lead candidate for further development in therapeutic applications targeting neurodegenerative disorders .
Scientific Research Applications
Medicinal Chemistry Applications
Glycogen Synthase Kinase 3 Beta Inhibition
One of the primary applications of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β). Inhibitors of GSK-3β are significant due to their roles in various diseases, including neurodegenerative disorders and cancer. A study synthesized a series of GSK-3β inhibitors based on cyclopropanecarboxamide derivatives, demonstrating that modifications to the dioxaborolane moiety can enhance inhibitory activity and selectivity .
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. By targeting GSK-3β, these compounds could modulate inflammatory pathways, making them candidates for treating conditions like Alzheimer's disease and other neuroinflammatory disorders .
Material Science Applications
Synthesis of Functional Polymers
The unique structure of this compound allows it to be utilized in the synthesis of functional polymers. The dioxaborolane group can participate in cross-linking reactions, leading to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Derivatives
The compound belongs to a family of cyclopropanecarboxamides with arylboronate esters. Key structural analogs include:
Physicochemical Properties
- Stability : Ortho-substituted boronate esters show enhanced hydrolytic stability compared to meta/para isomers .
- Crystallography : Related cyclopropanecarboxamides (e.g., ) exhibit intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and solubility.
Research Findings and Case Studies
Asymmetric Synthesis : and highlight enantioselective cyclopropanation using chiral ligands (e.g., (S,R)-L1), achieving high diastereoselectivity. This method is applicable to the target compound’s synthesis.
Cross-Coupling Efficiency : Meta-substituted analogs (CAS 1031747-40-6) demonstrate faster coupling rates in Suzuki-Miyaura reactions due to reduced steric bulk .
Stability Studies: Ortho-substituted boronate esters (e.g., the target compound) resist hydrolysis better than para isomers, as observed in organoboron chemistry .
Crystallographic Insights : Structures like N-(2-methoxyphenyl)cyclopropanecarboxamide () reveal hydrogen-bonded networks, suggesting similar packing for the target compound .
Q & A
Q. What are the standard synthesis protocols and characterization methods for N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide?
Synthesis typically involves multi-step reactions under controlled conditions (temperature, inert atmosphere) to introduce the tetramethyl-dioxaborolan and cyclopropane-carboxamide moieties. Key steps include:
- Coupling of boronate esters with aromatic precursors.
- Cyclopropane ring formation via carbene insertion or cycloaddition.
Characterization relies on Nuclear Magnetic Resonance (NMR) (1H, 13C, and 11B for boron analysis), Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Q. How should researchers handle solubility and storage of this compound to ensure stability?
Q. What stability challenges arise under varying experimental conditions, and how are they addressed?
- Thermal Stability : Thermogravimetric Analysis (TGA) reveals decomposition thresholds (>150°C).
- Moisture Sensitivity : The dioxaborolan group hydrolyzes in aqueous media; reactions require anhydrous solvents and inert atmospheres .
Advanced Research Questions
Q. How does the tetramethyl-dioxaborolan group influence this compound’s applicability in medicinal chemistry?
The boronate ester acts as a cross-coupling intermediate in Suzuki-Miyaura reactions, enabling late-stage functionalization for drug candidates. Its stability under physiological conditions also makes it a candidate for boron neutron capture therapy (BNCT) .
Q. What computational modeling approaches predict the compound’s reactivity and pharmacokinetic properties?
Q. How can researchers reconcile contradictions in synthetic yields reported across studies?
Discrepancies often arise from:
- Catalyst Load : Pd-based catalysts (e.g., Pd(PPh3)4) vary in efficiency.
- Reaction Time/Temperature : Optimized conditions (e.g., 60°C, 12 hrs) improve yields (78% vs. lower literature values) .
Q. What role does X-ray crystallography play in elucidating the compound’s stereochemistry?
Single-crystal X-ray studies resolve bond angles (e.g., cyclopropane ring strain) and disorder patterns in the boronate group. Data-to-parameter ratios >12.2 ensure high reliability .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Solvent Selection : Tetrahydrofuran (THF) minimizes side reactions.
- Catalyst Recycling : Immobilized Pd catalysts reduce costs.
- Flow Chemistry : Enhances reproducibility and scalability .
Q. How does this compound compare structurally and functionally to its cyclobutane analogs?
- Cyclopropane vs. Cyclobutane : Smaller ring size increases ring strain, enhancing reactivity in cross-couplings.
- Biological Activity : Cyclopropane derivatives show higher metabolic stability in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
